molecular formula C21H27N3O B5424841 N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N'-phenylurea

N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N'-phenylurea

Cat. No.: B5424841
M. Wt: 337.5 g/mol
InChI Key: GJNJGGJALHPLCG-UHFFFAOYSA-N
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Description

“N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N’-phenylurea” is a chemical compound. It is related to the class of compounds known as fentanyl analogues . Fentanyl analogues are a group of synthetic opioids that vary in structure but have similar pharmacological properties .


Synthesis Analysis

The synthesis of piperidine derivatives, which this compound is a part of, is a significant area in the pharmaceutical industry . Piperidines are key synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N’-phenylurea” is not explicitly mentioned in the available resources.

Future Directions

The future directions for research on “N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N’-phenylurea” and related compounds likely involve further exploration of their pharmacological properties, potential therapeutic uses, and risks. Given the potency and risks associated with fentanyl analogues, there is also a need for continued research into harm reduction strategies .

Properties

IUPAC Name

1-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-7-6-14-24(15-16)20-12-10-18(11-13-20)17(2)22-21(25)23-19-8-4-3-5-9-19/h3-5,8-13,16-17H,6-7,14-15H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNJGGJALHPLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)C(C)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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